molecular formula C23H24N4O2 B3311920 N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946279-98-7

N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311920
CAS No.: 946279-98-7
M. Wt: 388.5 g/mol
InChI Key: KWXDTFWMEZQGIA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic indole-oxadiazole hybrid compound with a molecular formula of C₂₃H₂₄N₄O₂ (calculated average mass: 396.47 g/mol). Its structure comprises a 1H-indole core substituted at the 1-position with an acetamide group bearing a 4-methylphenyl moiety and at the 2-position with a 5-(2-methylpropyl)-1,3,4-oxadiazole ring. This design leverages the pharmacophoric features of both indole (notable for receptor binding) and 1,3,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity) . The compound is synthesized via S-alkylation or N-acylation reactions, as inferred from analogous synthetic routes for structurally related molecules .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15(2)12-22-25-26-23(29-22)20-13-17-6-4-5-7-19(17)27(20)14-21(28)24-18-10-8-16(3)9-11-18/h4-11,13,15H,12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDTFWMEZQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the synthesis of the indole derivative, and the final coupling reaction to form the target compound. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets within cells. These interactions can modulate various pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide C₂₃H₂₄N₄O₂ 396.47 Not reported 4-methylphenyl, isobutyl-oxadiazole
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) C₂₁H₂₀N₄O₂S 378 142 4-methylphenyl, indole-sulfanyl
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide C₂₃H₂₁F₃N₄O₂ 442.44 Not reported Trifluoromethylphenyl, isobutyl
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₂S 428.5 Not reported Chloro-methylphenyl, sulfanyl

Key Observations :

  • Substituent Effects on Melting Points: The introduction of polar groups (e.g., sulfanyl in 8g ) increases melting points compared to non-polar substituents (e.g., isobutyl in the target compound).

Yield Comparisons :

  • Compounds with bulky substituents (e.g., naphthalen-1-yl in 10k ) exhibit lower yields (6–17%) due to steric hindrance, whereas simpler substituents (e.g., methylphenyl) may improve efficiency.

Table 2: Reported Bioactivities of Analogues

Compound Name Bioactivity Tested Key Findings Reference
8g Lipoxygenase (LOX) inhibition Moderate inhibition (IC₅₀ ~50 μM)
8t α-Glucosidase inhibition Weak activity (IC₅₀ >100 μM)
10j Anticancer (Bcl-2/Mcl-1 dual) IC₅₀: 1.2 μM (MCF-7 cells)
Benzofuran–oxadiazole hybrids Antimicrobial MIC: 4–16 μg/mL against S. aureus

Key Insights :

  • Anticancer Activity : The presence of electron-withdrawing groups (e.g., chloro, nitro in 10j ) enhances cytotoxicity compared to the target compound’s isobutyl group.
  • Enzyme Inhibition : Sulfanyl-containing analogues (e.g., 8g ) show moderate LOX inhibition, suggesting the target compound’s isobutyl group may reduce polar interactions with enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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